molecular formula C15H19NO5S B12723450 Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate CAS No. 103182-22-5

Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate

Cat. No.: B12723450
CAS No.: 103182-22-5
M. Wt: 325.4 g/mol
InChI Key: RZPQORQNKKOEJC-UHFFFAOYSA-N
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Description

Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate is a complex organic compound with a unique structure that combines several functional groups, including an ester, ether, and thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-methoxyphenoxy)acetate . This intermediate is then reacted with thiazolidine-2,4-dione under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like xylene and catalysts may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester and ether groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

103182-22-5

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoacetate

InChI

InChI=1S/C15H19NO5S/c1-3-20-15(18)14(17)16-8-9-22-13(16)10-21-12-7-5-4-6-11(12)19-2/h4-7,13H,3,8-10H2,1-2H3

InChI Key

RZPQORQNKKOEJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCSC1COC2=CC=CC=C2OC

Origin of Product

United States

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